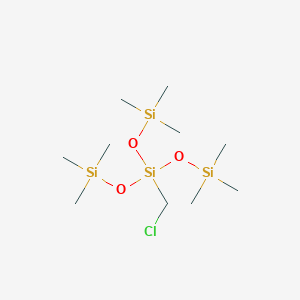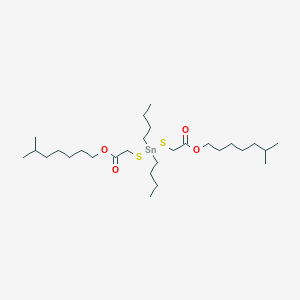
4-Acetamidopicolinic acid
Übersicht
Beschreibung
4-Acetamidopicolinic acid is a chemical compound with the linear formula C8H8N2O3 . It has a molecular weight of 180.16 g/mol.
Molecular Structure Analysis
The molecular structure of 4-Acetamidopicolinic acid is represented by the InChI code1S/C8H8N2O3/c1-5(11)10-6-2-3-9-7(4-6)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) . This indicates that the molecule consists of 8 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Acetamidopicolinic acid include its molecular weight (180.16 g/mol) and its linear formula (C8H8N2O3) . Other properties such as color, density, hardness, and melting and boiling points are not specified in the search results.Wissenschaftliche Forschungsanwendungen
Positive Allosteric Modulation of mGlu4
A series of N-(4-acetamido)-phenylpicolinamides, closely related to 4-Acetamidopicolinic acid, have been identified as positive allosteric modulators of metabotropic glutamate receptor 4 (mGlu(4)). These compounds exhibit submicromolar potency at both human and rat mGlu(4), demonstrating good brain exposure in rats, which is crucial for the development of new treatments for neurological disorders (Engers et al., 2011).
Antimicrobial Activity
Derivatives of 4-Acetamidopicolinic acid have been investigated for their in vitro antimicrobial activity. For instance, a series of 4-(amino or acetamido)-N-{[3-(substituted aryl)-4-oxo-3,4-dihydroquinazolin-2-yl]-methyl}benzenesulfonamide derivatives were synthesized from glycine and exhibited varying degrees of inhibitory actions against bacteria and fungi, highlighting the potential of 4-Acetamidopicolinic acid derivatives as antimicrobial agents (Vanparia et al., 2013).
Analytical Chemistry Applications
In analytical chemistry, derivatives of 4-Acetamidopicolinic acid have been utilized to enhance the detection of small molecules via mass spectrometry imaging (MSI). For example, D(4)-α-Cyano-4-hydroxycinnamic acid (a derivative) was synthesized to act as a matrix for MALDI-MS and MSI, effectively uncovering previously masked signals of low molecular weight compounds, including neurotransmitters like acetylcholine (Shariatgorji et al., 2012).
Organic Synthesis
4-Acetamidopicolinic acid and its analogs have been utilized as intermediates in organic synthesis. An electrocatalytic method employing 4-acetamido-2,2,6,6-tetramethylpiperidin-1-oxyl (ACT) as a mediator has been developed to oxidize primary alcohols and aldehydes to the corresponding carboxylic acids, demonstrating the versatility of 4-Acetamidopicolinic acid derivatives in facilitating organic transformations (Rafiee et al., 2018).
Eigenschaften
IUPAC Name |
4-acetamidopyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O3/c1-5(11)10-6-2-3-9-7(4-6)8(12)13/h2-4H,1H3,(H,12,13)(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWWOLMWKMKSJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=NC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30516043 | |
| Record name | 4-Acetamidopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetamidopicolinic acid | |
CAS RN |
84487-16-1 | |
| Record name | 4-Acetamidopyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30516043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Thieno[2,3-b]pyridin-5-ol](/img/structure/B1589956.png)


